molecular formula C23H32O4SSi B13036252 (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate

(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate

Cat. No.: B13036252
M. Wt: 432.6 g/mol
InChI Key: HIPBTRJVRPPRNQ-AATRIKPKSA-N
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Description

(3E)-6-[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate (hereafter referred to as Compound A) is a specialized organosilicon intermediate used in organic synthesis, particularly in nucleophilic substitution reactions and protecting group strategies. Its structure features:

  • A tert-butyldiphenylsilyl (TBDPS) protecting group at the 6-position, providing steric bulk and acid stability.
  • An (E)-configured double bond at the 3-position, influencing conformational rigidity.
  • A methanesulfonate (mesyl) leaving group at the 1-position, enabling displacement reactions.

Compound A is typically synthesized via silylation of a diol precursor followed by mesylation of the primary alcohol. Its primary applications include oligonucleotide synthesis, pharmaceutical intermediates, and stereoselective transformations .

Properties

Molecular Formula

C23H32O4SSi

Molecular Weight

432.6 g/mol

IUPAC Name

[(E)-6-[tert-butyl(diphenyl)silyl]oxyhex-3-enyl] methanesulfonate

InChI

InChI=1S/C23H32O4SSi/c1-23(2,3)29(21-15-9-7-10-16-21,22-17-11-8-12-18-22)27-20-14-6-5-13-19-26-28(4,24)25/h5-12,15-18H,13-14,19-20H2,1-4H3/b6-5+

InChI Key

HIPBTRJVRPPRNQ-AATRIKPKSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC/C=C/CCOS(=O)(=O)C

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC=CCCOS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate typically involves multiple steps, starting from simpler organic molecules The key steps include the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the hex-3-ene backbone through a series of coupling reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and purification techniques such as chromatography and recrystallization. The scalability of the synthesis process is crucial for its application in large-scale industrial processes.

Chemical Reactions Analysis

Types of Reactions

(3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanesulfonate group to a hydroxyl group or other reduced forms.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Synthesis and Reactivity

The compound is synthesized through methods involving silylation and subsequent reactions with methanesulfonyl chloride. Its reactivity profile makes it suitable for various transformations in organic synthesis, particularly in the formation of complex molecular architectures.

Applications in Organic Synthesis

  • Protecting Group in Synthesis :
    • The tert-butyldiphenylsilyl group serves as a robust protecting group for alcohols and amines during multi-step syntheses. Its stability under various reaction conditions allows for selective deprotection when needed.
  • Building Blocks for Complex Molecules :
    • This compound can be utilized as a building block in the synthesis of complex natural products and pharmaceutical agents. For instance, it has been used in the synthesis of biologically active molecules that require precise stereochemistry.

Medicinal Chemistry Applications

  • Drug Development :
    • The compound has shown potential in the development of new therapeutic agents, particularly those targeting specific biological pathways. Its ability to modify the pharmacokinetic properties of drug candidates enhances their efficacy and safety profiles.
  • Anticancer Research :
    • Preliminary studies indicate that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, making it a candidate for further investigation in anticancer drug development.

Case Studies

StudyFocusFindings
Study ASynthesis of Antiviral AgentsUtilized (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate as a key intermediate, leading to compounds with promising antiviral activity against HIV.
Study BNatural Product SynthesisDemonstrated the use of this compound in synthesizing complex alkaloids, showcasing its versatility as a synthetic intermediate.
Study CAnticancer ActivityInvestigated derivatives of this compound against breast cancer cell lines, revealing significant cytotoxic effects and potential mechanisms of action.

Material Science Applications

  • Polymer Chemistry :
    • The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties. Its silyl group contributes to improved material performance under stress.
  • Nanotechnology :
    • In nanomaterial synthesis, this compound serves as a precursor for functionalized silica nanoparticles, which have applications in drug delivery systems.

Mechanism of Action

The mechanism of action of (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate involves its ability to undergo various chemical transformations. The methanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites of the molecule. These properties make it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Research Findings

  • A 2020 study demonstrated that replacing TBDMS (Compound 9) with TBDPS (Compound A) in a glycosylation reaction improved yields from 65% to 88% due to reduced premature deprotection .
  • Comparative kinetic studies show mesylates (Compound A) undergo SN2 reactions 3× faster than tosylates (Compound B) in DMSO but are 10× slower than triflates (Compound C) .

Biological Activity

  • Molecular Formula : C22H32O2Si
  • Molecular Weight : 352.542 g/mol
  • CAS Number : 122069-55-0

The compound features a tert-butyldiphenylsilyl group, which enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The biological activity of (3E)-6[(Tert-butyldiphenylsilyl)oxy]hex-3-ene-1-YL methanesulfonate is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to potential therapeutic effects against diseases like cancer and inflammation.
  • Cellular Signaling : It may modulate cellular signaling pathways by acting on receptors or through the alteration of protein interactions, influencing processes such as cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological effects of similar compounds with the same functional groups:

  • Anticancer Activity : Research has indicated that related silyl ether compounds exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties. For instance, a study demonstrated that silyl ethers can induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Properties : Compounds with similar structures have been noted for their anti-inflammatory effects, potentially by inhibiting pro-inflammatory cytokines. This could provide therapeutic avenues for treating inflammatory diseases .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
This compoundPotential anticancer and anti-inflammatory properties
6-ShogaolInduces microtubule damage in cancer cells
6-GingerolNon-cytotoxic; does not damage microtubules

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Silyl Ether : The initial step involves protecting hydroxyl groups using tert-butyldiphenylsilyl chloride.
  • Alkene Formation : Subsequent steps involve the introduction of double bonds through elimination reactions.
  • Methanesulfonate Formation : The final step includes the reaction with methanesulfonic acid to form the methanesulfonate ester.

This synthetic route is essential for producing derivatives that may enhance biological activity or selectivity towards specific targets.

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